

# Discontinued Clinical Trial of Nav1.7 Inhibitor PF-05089771: A Technical Whitepaper

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Compound of Interest		
Compound Name:	PF 05089771	
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### **Abstract**

This document provides a comprehensive technical overview of the discontinued clinical trial program for PF-05089771, a selective inhibitor of the voltage-gated sodium channel Nav1.7. Developed by Pfizer, PF-05089771 was investigated as a potential analgesic for painful diabetic peripheral neuropathy (DPN). Despite a strong preclinical rationale and favorable pharmacokinetic profile, the Phase II clinical trial (NCT02215252) was terminated due to a failure to meet predefined efficacy criteria. This whitepaper synthesizes the available quantitative data from the clinical trial, details the key preclinical experimental protocols that defined the compound's mechanism of action, and visually represents the underlying biological pathways and clinical workflow. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of pain therapeutics and drug development, offering insights into the challenges of translating preclinical Nav1.7 inhibition to clinical efficacy.

## Introduction

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been a highly pursued target for the development of novel analgesics. Genetic studies in humans have demonstrated that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating pain syndromes such as



inherited erythromelalgia and paroxysmal extreme pain disorder. These findings underscore the critical role of Nav1.7 in human pain perception.

PF-05089771 is a potent and selective, peripherally restricted Nav1.7 channel blocker.[1] Preclinical studies demonstrated its high affinity and state-dependent binding to the Nav1.7 channel, suggesting a promising therapeutic window for the treatment of chronic pain. However, the compound's development was halted following a Phase II clinical trial in patients with painful diabetic peripheral neuropathy (DPN) that failed to demonstrate a statistically significant improvement in pain scores compared to placebo.[2][3] This outcome contributes to a broader narrative of challenges in the clinical development of selective Nav1.7 inhibitors.

This technical guide provides a detailed examination of the available data and methodologies from the PF-05089771 program to inform future research in the field.

# Preclinical Pharmacology Mechanism of Action

PF-05089771 is a state-dependent inhibitor of the Nav1.7 channel, demonstrating significantly higher potency for the inactivated state of the channel over the resting state. This mechanism of action is crucial as it suggests the compound would preferentially target neurons that are in a depolarized, high-frequency firing state, which is characteristic of nociceptive pathways in chronic pain conditions. The inhibitory action of PF-05089771 is mediated through its interaction with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel protein. By binding to this site, PF-05089771 stabilizes the channel in a non-conducting conformation.

## **Potency and Selectivity**

Electrophysiological assays revealed that PF-05089771 is a potent inhibitor of the human Nav1.7 channel with a half-maximal inhibitory concentration (IC50) of 11 nM.[1] The compound exhibits significant selectivity for Nav1.7 over other sodium channel subtypes, which is a critical attribute for minimizing off-target effects.



Sodium Channel Subtype	Selectivity Fold vs. Nav1.7
Nav1.1	59-fold
Nav1.2	11-fold
Nav1.3	≥ 909-fold
Nav1.4	≥ 909-fold
Nav1.5	≥ 909-fold
Nav1.6	16-fold
Nav1.8	≥ 909-fold

Table 1: Selectivity of PF-05089771 for Nav1.7 over other human voltage-gated sodium channel subtypes. Data sourced from[1].

## **Experimental Protocols**

The preclinical characterization of PF-05089771 relied on automated patch-clamp electrophysiology to assess its potency and selectivity. The following provides a detailed methodology based on the available literature.

Cell Lines and Channel Expression:

- HEK293 cells stably expressing the human Nav1.7 channel (hNav1.7) were used for the primary potency and selectivity assays.
- For selectivity testing, HEK293 cells expressing other human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.8) were utilized.

#### **Electrophysiology Recordings:**

- Whole-cell patch-clamp recordings were performed using an automated patch-clamp system (e.g., PatchXpress or SyncroPatch).
- · Voltage Protocols:



- Resting State Protocol: To assess the compound's affinity for the resting state of the channel, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the majority of channels were in the closed, resting state. Test pulses to a depolarized potential (e.g., 0 mV) were applied to elicit sodium currents.
- Inactivated State Protocol: To determine the potency against the inactivated state, a prepulse to a depolarizing potential (e.g., -70 mV for a specific duration) was applied to induce channel inactivation before the test pulse. The precise voltage of the pre-pulse was tailored to the half-inactivation potential of the specific channel subtype being tested.

#### Data Analysis:

- The peak inward sodium current was measured before and after the application of PF-05089771 at various concentrations.
- The percentage of current inhibition was calculated for each concentration.
- Concentration-response curves were generated, and the IC50 values were determined by fitting the data to a Hill equation.

# Discontinued Clinical Trial: NCT02215252 Study Design and Methods

The clinical trial NCT02215252 was a Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group study designed to evaluate the efficacy and safety of PF-05089771 for the treatment of painful diabetic peripheral neuropathy.[2][3]

- Patient Population: The study enrolled adult patients (18-80 years old) with a diagnosis of type 2 diabetes mellitus and a history of painful DPN for at least six months.[4][5]
- Treatment Arms:
  - PF-05089771 (150 mg twice daily)
  - o Pregabalin (150 mg twice daily) as an active comparator
  - Placebo[2]



- Study Duration: The trial consisted of a 1-week placebo run-in period, a 4-week treatment period, and a 1-week follow-up.[2]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average of the daily pain rating scale (a numerical rating scale from 0 to 10) at week 4.[2]

### **Clinical Trial Results**

The development of PF-05089771 was discontinued because the NCT02215252 trial failed to meet its predefined efficacy criteria.[2][3]

#### **Efficacy Outcomes:**

- PF-05089771 did not demonstrate a statistically significant improvement in the average pain score compared to placebo at week 4. The mean posterior difference was -0.41 with a 90% credible interval of -1.00 to 0.17.[2]
- The active comparator, pregabalin, did show a statistically significant reduction in pain scores compared to placebo, with a mean posterior difference of -0.53 (90% credible interval: -0.91 to -0.20).[2]



Treatment Group	N	Baseline Mean Pain Score (SD)	Change from Baseline at Week 4 (Mean)	Mean Difference vs. Placebo (90% CI)
PF-05089771 (150 mg BID)	45	6.3 (1.3)	-2.1	-0.41 (-1.00, 0.17)
Pregabalin (150 mg BID)	45	6.4 (1.2)	-2.2	-0.53 (-0.91, -0.20)
Placebo	45	6.2 (1.4)	-1.7	-
Table 2: Summary of Primary Efficacy Results from the NCT02215252 Clinical Trial. Data sourced from[2].				

### Safety and Tolerability:

• PF-05089771 was reported to be well-tolerated during the clinical trial.[2]

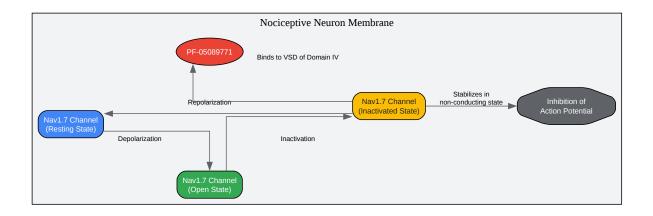
## **Patient Demographics and Baseline Characteristics**



Characteristic	PF-05089771 (N=45)	Pregabalin (N=45)	Placebo (N=45)	Total (N=135)
Age (years), Mean (SD)	59.8 (9.5)	58.9 (9.8)	60.4 (9.1)	59.7 (9.4)
Sex, n (%)				
Male	25 (55.6)	28 (62.2)	26 (57.8)	79 (58.5)
Female	20 (44.4)	17 (37.8)	19 (42.2)	56 (41.5)
Race, n (%)				
White	40 (88.9)	42 (93.3)	41 (91.1)	123 (91.1)
Black or African American	4 (8.9)	2 (4.4)	3 (6.7)	9 (6.7)
Other	1 (2.2)	1 (2.2)	1 (2.2)	3 (2.2)
Duration of Diabetes (years), Mean (SD)	13.1 (8.4)	12.5 (7.9)	14.2 (8.7)	13.3 (8.3)
Duration of Painful DPN (years), Mean (SD)	6.9 (5.8)	6.5 (5.1)	7.3 (6.2)	6.9 (5.7)
Table 3: Patient Demographics and Baseline Characteristics from the NCT02215252 Clinical Trial. Data compiled from available public domain sources.				



# Visualizations Signaling Pathway of PF-05089771 Action

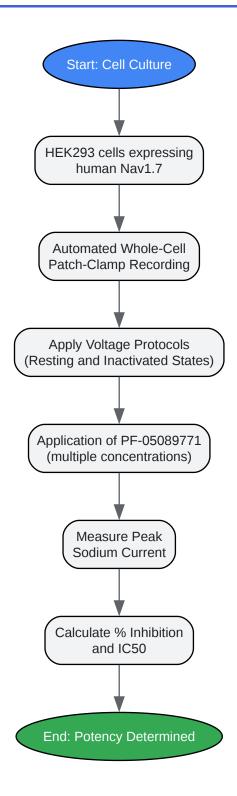


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Caption: Mechanism of action of PF-05089771 on the Nav1.7 channel.

## **Experimental Workflow for Preclinical Potency Testing**



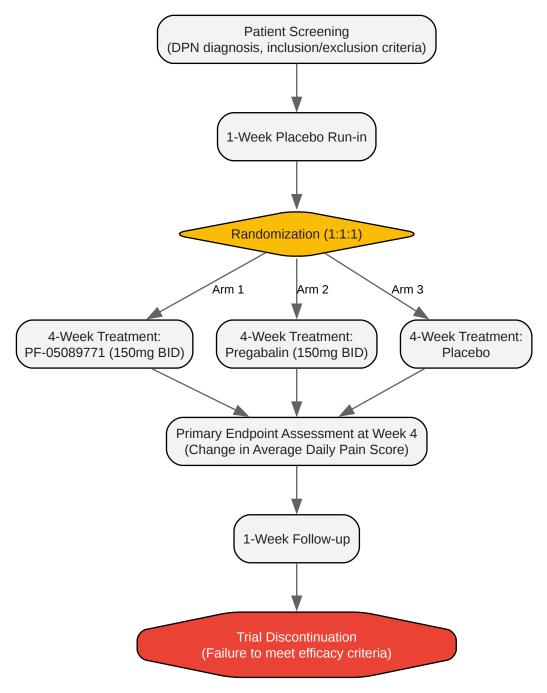


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Caption: Workflow for determining the in vitro potency of PF-05089771.



# High-Level Overview of the NCT02215252 Clinical Trial Design



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Caption: Simplified workflow of the NCT02215252 clinical trial.

## Conclusion



The clinical development program for PF-05089771 serves as a significant case study in the pursuit of Nav1.7 inhibitors for the treatment of chronic pain. While the compound demonstrated a promising preclinical profile with high potency and selectivity for Nav1.7, it ultimately failed to translate this into clinical efficacy for painful diabetic peripheral neuropathy. The reasons for this disconnect are likely multifactorial and may include complexities in the pathophysiology of DPN that are not solely driven by Nav1.7 hyperexcitability, potential issues with target engagement at the peripheral nerve endings in a clinical setting, or the possibility that near-complete blockade of Nav1.7 is required for a robust analgesic effect, which may not have been achieved at the dose tested.

The detailed data and methodologies presented in this whitepaper are intended to provide a valuable resource for the scientific community. By understanding the outcomes and experimental approaches of the PF-05089771 program, researchers can refine their strategies for the development of future pain therapeutics targeting the Nav1.7 channel and other components of the nociceptive signaling pathway. The continued investigation into the nuanced role of Nav1.7 in different pain states and the development of innovative clinical trial designs will be crucial for overcoming the challenges highlighted by this and other similar programs.

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